(4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid
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Overview
Description
(4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methylsulfonyl groups. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, boronic esters, and other organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
(4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonyl)phenylboronic acid: Similar in structure but lacks the chloro and fluoro substituents.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of chloro and fluoro groups.
4-Chloro-2-fluorophenylboronic acid: Similar but lacks the methylsulfonyl group.
Uniqueness
(4-Chloro-2-fluoro-3-(methylsulfonyl)phenyl)boronic acid is unique due to the combination of chloro, fluoro, and methylsulfonyl groups on the phenyl ring. This unique substitution pattern enhances its reactivity and makes it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C7H7BClFO4S |
---|---|
Molecular Weight |
252.46 g/mol |
IUPAC Name |
(4-chloro-2-fluoro-3-methylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO4S/c1-15(13,14)7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 |
InChI Key |
OJTAMVBOPWRAHL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)S(=O)(=O)C)F)(O)O |
Origin of Product |
United States |
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